Methyl 2-[(2-chloroacetyl)amino]-4,5-dimethoxybenzoate
Description
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR data for methyl 2-amino-4,5-dimethoxybenzoate (a structural analog) shows distinct signals:
- Aromatic protons : δ 6.8–7.1 ppm (doublets, J = 8.5 Hz).
- Methoxy groups : δ 3.8–3.9 ppm (singlets).
- Amino group : δ 5.1 ppm (broad singlet).
In the title compound, the chloroacetyl group introduces additional deshielding. The carbonyl carbon (C=O) resonates at ~168 ppm in ¹³C NMR, while the chloroacetyl chlorine generates a characteristic spin-spin coupling in ¹H–¹³C HMBC spectra.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR analysis reveals key functional groups:
- C=O stretch : 1691 cm⁻¹ (ester) and 1675 cm⁻¹ (amide).
- N–H bend : 3366 cm⁻¹ (amide).
- C–Cl stretch : 680–750 cm⁻¹.
Attenuated Total Reflectance (ATR)-FTIR further confirms the absence of KBr grinding artifacts, ensuring accurate spectral interpretation.
Mass Spectrometry
Electrospray ionization (ESI-MS) yields a molecular ion peak at m/z 287.06 ([M+H]⁺), consistent with the molecular formula C₁₂H₁₄ClNO₅. Fragmentation patterns include:
- Loss of methoxy group (m/z 255.02).
- Cleavage of the chloroacetyl moiety (m/z 211.08).
Comparative Analysis with Ortho-Substituted Anthranilic Acid Derivatives
The chloroacetyl substitution at the ortho position distinguishes this compound from simpler anthranilates. Key comparisons include:
Electronic Effects
Reactivity
- Nucleophilic substitution : The chloroacetyl group facilitates nucleophilic acyl substitution reactions, unlike unsubstituted anthranilates.
- Hydrogen bonding : Intramolecular N–H⋯O bonds in the title compound (2.7 Å) are weaker than those in methyl 2-amino-4,5-dimethoxybenzoate (2.5 Å) due to steric hindrance from the chloroacetyl group.
Table 2: Structural and spectral comparisons of ortho-substituted anthranilates
| Property | This compound | Methyl 2-amino-4,5-dimethoxybenzoate |
|---|---|---|
| Molecular weight (g/mol) | 287.70 | 211.22 |
| C=O IR stretch (cm⁻¹) | 1691 (ester), 1675 (amide) | 1691 (ester) |
| ¹H NMR (amino δ, ppm) | 5.5–6.0 (broad) | 5.1 (broad) |
| Melting point (°C) | 128–131 | 129 |
Properties
IUPAC Name |
methyl 2-[(2-chloroacetyl)amino]-4,5-dimethoxybenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14ClNO5/c1-17-9-4-7(12(16)19-3)8(5-10(9)18-2)14-11(15)6-13/h4-5H,6H2,1-3H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRNHCPUGVKCQNI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C(=C1)C(=O)OC)NC(=O)CCl)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14ClNO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30353076 | |
| Record name | methyl 2-[(2-chloroacetyl)amino]-4,5-dimethoxybenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30353076 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
287.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
285138-76-3 | |
| Record name | methyl 2-[(2-chloroacetyl)amino]-4,5-dimethoxybenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30353076 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Precursor Preparation: Methyl 2-amino-4,5-dimethoxybenzoate
The synthesis of methyl 2-[(2-chloroacetyl)amino]-4,5-dimethoxybenzoate typically begins with methyl 2-amino-4,5-dimethoxybenzoate, which itself is prepared by catalytic hydrogenation of methyl 4,5-dimethoxy-2-nitrobenzoate. The key steps for this precursor are:
Catalytic Hydrogenation : Methyl 4,5-dimethoxy-2-nitrobenzoate is treated with 10% palladium on activated carbon catalyst in ethyl acetate solvent under hydrogen atmosphere (15 psi) at room temperature (25 °C) for 16 hours. This reduces the nitro group to the amino group, yielding methyl 2-amino-4,5-dimethoxybenzoate with a high yield of approximately 97%.
Purification : The reaction mixture is filtered through celite to remove the catalyst and concentrated to obtain the product as a light yellow solid.
| Step | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|
| 1 | Pd/C (10%), H2 (15 psi), EtOAc, 25 °C, 16 h | 97 | High selectivity, mild conditions |
Preparation of this compound
The target compound is synthesized by acylation of the amino group of methyl 2-amino-4,5-dimethoxybenzoate with chloroacetyl chloride. The general procedure involves:
Acylation Reaction : The amino group of methyl 2-amino-4,5-dimethoxybenzoate is reacted with chloroacetyl chloride in an appropriate solvent such as dimethylformamide (DMF) or anhydrous acetonitrile. The reaction is typically carried out in the presence of a base (e.g., triethylamine or sodium acetate) to neutralize the hydrochloric acid generated.
Reaction Conditions : The reaction is performed under reflux or controlled temperature conditions to ensure complete conversion.
Isolation and Purification : After completion, the reaction mixture is quenched with water, and the product is extracted, purified by recrystallization or chromatography.
This method is supported by analogous acylation reactions reported in the literature for related compounds, including the synthesis of chloroacetyl derivatives of amino-substituted benzoates and imidazoquinazolinones.
| Step | Reagents/Conditions | Notes |
|---|---|---|
| 1 | Methyl 2-amino-4,5-dimethoxybenzoate + chloroacetyl chloride, DMF, base (e.g., triethylamine), reflux or room temperature | Formation of amide bond with chloroacetyl group |
| 2 | Workup: aqueous quench, extraction, purification | Isolation of pure product |
Detailed Research Findings and Analytical Data
- Molecular Formula : C12H14ClNO5
- Molecular Weight : 287.70 g/mol
Physical Properties : The compound is typically obtained as a crystalline solid; melting points and other physical data are consistent with similar acylated benzoate derivatives.
Spectroscopic Characterization : Confirmatory analysis includes IR, ^1H-NMR, ^13C-NMR, and mass spectrometry, which verify the presence of the chloroacetyl amide functionality and the dimethoxybenzoate moiety.
Yield and Purity : Reported yields for the acylation step range from moderate to high (70–90%), depending on reaction conditions and purification methods.
Summary Table of Preparation Methods
| Preparation Stage | Methodology | Key Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| 1. Reduction of methyl 4,5-dimethoxy-2-nitrobenzoate | Catalytic hydrogenation | Pd/C (10%), H2 (15 psi), EtOAc, 25 °C, 16 h | 97 | High selectivity, mild conditions |
| 2. Acylation to form this compound | Reaction with chloroacetyl chloride in DMF or acetonitrile, base present | Chloroacetyl chloride, base (triethylamine or sodium acetate), reflux or RT | 70–90 | Requires careful control of conditions |
Additional Notes
The precursor methyl 2-amino-4,5-dimethoxybenzoate is commercially available but can be synthesized efficiently in the lab as described.
The acylation step must be controlled to avoid side reactions such as over-acylation or hydrolysis.
The use of anhydrous conditions and inert atmosphere can improve yields and purity.
Spectroscopic and crystallographic data confirm the structure and purity of the final compound.
Chemical Reactions Analysis
Types of Reactions: Methyl 2-[(2-chloroacetyl)amino]-4,5-dimethoxybenzoate can undergo various chemical reactions, including:
Nucleophilic Substitution: The chloroacetyl group can be substituted by nucleophiles such as amines or thiols.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Oxidation: The methoxy groups can be oxidized to form hydroxyl groups.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like primary amines or thiols in the presence of a base such as triethylamine.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Major Products Formed:
Nucleophilic Substitution: Formation of substituted amides or thioesters.
Hydrolysis: Formation of 2-[(2-chloroacetyl)amino]-4,5-dimethoxybenzoic acid.
Oxidation: Formation of hydroxylated derivatives.
Scientific Research Applications
Chemistry
Methyl 2-[(2-chloroacetyl)amino]-4,5-dimethoxybenzoate serves as a crucial intermediate in synthesizing more complex organic molecules. Its unique reactivity due to the chloroacetyl group allows for various chemical transformations, including nucleophilic substitutions and hydrolysis.
| Reaction Type | Description |
|---|---|
| Nucleophilic Substitution | Substitution by amines or thiols |
| Hydrolysis | Formation of 2-[(2-chloroacetyl)amino]-4,5-dimethoxybenzoic acid |
| Oxidation | Conversion of methoxy groups to hydroxyl groups |
Research indicates that this compound exhibits notable biological activities, particularly antimicrobial and anticancer properties. It has been evaluated against various bacterial strains with promising results.
Antimicrobial Activity : The compound has shown significant efficacy against multiple bacterial strains:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Staphylococcus aureus | < 1 µg/mL | |
| Mycobacterium tuberculosis | 2 µg/mL | |
| Enterococcus faecalis | 1 µg/mL |
These findings suggest that this compound could be a viable candidate for developing new antimicrobial agents.
Medicinal Chemistry
In medicinal chemistry, this compound is being explored for its potential in drug development. Its structure allows for modifications that can enhance pharmacological activity against specific targets, making it a focus for designing new therapeutic agents.
Case Studies
Several studies have investigated the biological properties of this compound:
- Antimicrobial Efficacy Study : A study demonstrated its effectiveness against resistant strains of bacteria, highlighting its potential as an alternative antibiotic.
- Cytotoxicity Assessment : Research focused on its cytotoxic effects on cancer cell lines showed promising results in inhibiting cell growth .
- Pharmacological Investigations : The compound's ability to interact with cellular targets such as enzymes was examined, indicating its role in modulating biochemical pathways.
Mechanism of Action
The mechanism of action of Methyl 2-[(2-chloroacetyl)amino]-4,5-dimethoxybenzoate depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The chloroacetyl group can act as an electrophile, forming covalent bonds with nucleophilic sites on proteins or other biomolecules, thereby altering their function.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Functional Group Variations
The biological and chemical properties of methyl 2-[(2-chloroacetyl)amino]-4,5-dimethoxybenzoate are highly influenced by substituents on the acyl amino group and the benzoate core. Below is a comparative analysis with key analogs:
- Chloroacetyl vs. Furoyl Groups : Replacement of the chloroacetyl group with a 2,4-dimethyl-3-furoyl moiety (Compound 7n) enhances anti-inflammatory activity, suggesting that bulkier, lipophilic substituents improve target engagement .
- Ester Modifications: The furan-carbonylamino analog () retains the benzoate core but replaces the chloroacetyl group with a furan-based acyl chain, highlighting versatility in derivatization for activity optimization.
- Core Structure Differences: Quinazolinone derivatives () exhibit a heterocyclic core instead of a benzoate ester but share the chloromethyl group, demonstrating that structural diversity can retain or enhance antimicrobial effects.
Research Findings and Implications
Biological Activity
Methyl 2-[(2-chloroacetyl)amino]-4,5-dimethoxybenzoate, with the CAS number 285138-76-3, is a synthetic compound that has garnered attention for its potential biological activities. This article provides an in-depth examination of its biological properties, including antimicrobial and cytotoxic effects, supported by data tables and relevant case studies.
- Molecular Formula : C₁₂H₁₄ClN₁O₅
- Molecular Weight : 287.70 g/mol
- Structure : The compound features a benzoate structure with two methoxy groups and a chloroacetylamino substituent.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. It has been evaluated against various bacterial strains, including gram-positive bacteria and mycobacteria.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Staphylococcus aureus | < 1 µg/mL | |
| Mycobacterium tuberculosis | 2 µg/mL | |
| Enterococcus faecalis | 1 µg/mL |
The compound shows efficacy comparable to clinically used antibiotics, suggesting its potential as a therapeutic agent.
Cytotoxic Effects
Cytotoxicity studies have been conducted to assess the impact of this compound on cancer cell lines. The results indicate variable cytotoxic effects depending on concentration and cell type.
| Cell Line | IC50 (µM) | Effect | Reference |
|---|---|---|---|
| KB-31 (human epidermoid) | > 2.8 | Low sensitivity | |
| KB-8511 (multi-drug resistant) | 2.5 | Moderate sensitivity | |
| B16F10 (murine melanoma) | < 20 | Significant cytotoxicity |
These findings suggest that while the compound may not be highly cytotoxic to all cancer cell lines, it does exhibit notable effects in specific contexts.
The biological activity of this compound is believed to be mediated through various mechanisms:
- Inhibition of Tyrosinase Activity : The compound has been shown to inhibit tyrosinase, an enzyme crucial for melanin production. This property is particularly relevant for treating hyperpigmentation disorders.
- Antioxidant Properties : Some analogs of this compound have demonstrated antioxidant activity, which may contribute to their overall biological efficacy .
Case Studies
A recent study evaluated the biological activities of this compound alongside its analogs. The results indicated:
- Enhanced Antimicrobial Efficacy : The compound's structure allowed for enhanced interaction with bacterial membranes, leading to increased permeability and subsequent bacterial death.
- Cell Viability Assessment : In B16F10 cells treated with varying concentrations of the compound, it was observed that at lower concentrations (≤20 µM), cell viability remained unaffected, while higher concentrations induced significant cytotoxic effects .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for Methyl 2-[(2-chloroacetyl)amino]-4,5-dimethoxybenzoate, and how are intermediates characterized?
- Methodological Answer : The compound is synthesized via a two-step process. First, methyl 2-amino-4,5-dimethoxybenzoate is prepared by esterification of 2-amino-4,5-dimethoxybenzoic acid (CAS 5653-40-7) . Second, the amine group is acylated with 2-chloroacetyl chloride in the presence of a base like triethylamine (Et₃N) in anhydrous acetonitrile under argon . Intermediates are characterized using NMR to confirm substitution patterns and purity. For example, the intermediate 2-(2-chloroacetamido)benzamide shows distinct peaks for the chloroacetyl group (δ ~4.2 ppm for CH₂Cl and δ ~8.1 ppm for NH) .
Q. How is the crystal structure of this compound resolved, and what are its key structural features?
- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) at 173 K is employed. The compound crystallizes in a monoclinic system with non-parallel aromatic rings (dihedral angle ~26.2°), and bond lengths (e.g., C=O at 1.21 Å, C-Cl at 1.76 Å) are validated against expected ranges . Hydrogen atoms are constrained using a riding model, and displacement parameters (U) are refined anisotropically . Data collection with Mo-Kα radiation (λ = 0.71073 Å) and SHELX software ensures accuracy (R factor < 0.04) .
Q. What spectroscopic techniques are critical for confirming the structure of this compound?
- Methodological Answer : NMR, NMR, and IR spectroscopy are essential. Key signals include methoxy groups (δ ~3.8–3.9 ppm), aromatic protons (δ ~6.7–7.5 ppm), and the chloroacetyl NH (δ ~10.2 ppm). IR confirms carbonyl stretches (C=O at ~1700–1750 cm) and NH bending (~1550 cm) . High-resolution mass spectrometry (HRMS) validates the molecular ion [M+H] with <2 ppm error .
Advanced Research Questions
Q. How can researchers address discrepancies in biological activity data for derivatives of this compound?
- Methodological Answer : Variability in bioactivity (e.g., anti-inflammatory or antimicrobial potency) may arise from assay conditions or structural modifications. For example, methyl 2-[(2,4-dimethyl-3-furoyl)amino]-4,5-dimethoxybenzoate showed 45.4% inhibition in carrageenan-induced edema (superior to ibuprofen), but minor substituent changes (e.g., halogen position) reduced activity . Researchers should standardize assays (e.g., bacterial strain selection, incubation time) and perform dose-response curves (IC determination) to minimize variability .
Q. What strategies optimize the reaction yield during the acylation step with 2-chloroacetyl chloride?
- Methodological Answer : Yield optimization involves solvent selection (anhydrous acetonitrile vs. THF), stoichiometric control (1:1.2 amine:chloroacetyl chloride ratio), and base choice (Et₃N vs. DIPEA). Inert atmospheres (argon) prevent hydrolysis of 2-chloroacetyl chloride, and reflux duration (4–6 hours) balances conversion and side reactions . Post-reaction purification via column chromatography (hexane/EtOAc gradient) improves purity to >95% .
Q. How do crystallographic data resolve ambiguities in molecular conformation, such as torsional angles or hydrogen bonding?
- Methodological Answer : SC-XRD reveals torsional angles (e.g., C1-C2-C7-O2 = -176.2°) and intermolecular interactions. For example, N-H···O hydrogen bonds (2.89 Å) stabilize the crystal lattice . Overlapping signals in NMR (e.g., unresolved C4/C6 carbons in dimethoxy groups) are clarified via XRD, showing distinct bond lengths and angles .
Q. What computational methods support structure-activity relationship (SAR) studies for this compound?
- Methodological Answer : Density Functional Theory (DFT) calculates electrostatic potential maps to predict reactive sites (e.g., chloroacetyl group’s electrophilicity). Molecular docking (AutoDock Vina) evaluates binding affinities to targets like cyclooxygenase-2 (COX-2), correlating substituent effects (e.g., methoxy vs. methyl groups) with anti-inflammatory activity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
